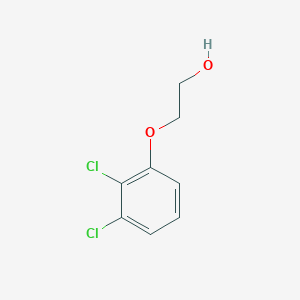![molecular formula C12H11N5O B12211428 8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine](/img/structure/B12211428.png)
8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and triazine rings in its structure makes it a unique scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable triazine derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave irradiation has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where chlorine or other leaving groups can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce compounds with additional functional groups such as hydroxyl or carbonyl groups .
Scientific Research Applications
8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a neuroprotective and anti-inflammatory agent.
Material Science: Due to its unique electronic properties, the compound can be used in the development of fluorescent probes and sensors for detecting specific ions or molecules.
Mechanism of Action
The mechanism of action of 8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-α . Additionally, it can modulate endoplasmic reticulum stress and apoptosis by interacting with key proteins involved in these processes .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure and have been studied for their optical properties and applications in material science.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their potential as CDK2 inhibitors and have shown significant cytotoxic activities against various cancer cell lines.
1,3,5-Triazines: These compounds are widely used in the production of herbicides and polymer photostabilizers and have important biological properties.
Uniqueness
8-(2-Methoxyphenyl)pyrazolo[1,5-a]1,3,5-triazine-4-ylamine is unique due to its combined pyrazole and triazine rings, which confer distinct electronic and steric properties. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C12H11N5O |
|---|---|
Molecular Weight |
241.25 g/mol |
IUPAC Name |
8-(2-methoxyphenyl)pyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C12H11N5O/c1-18-10-5-3-2-4-8(10)9-6-16-17-11(9)14-7-15-12(17)13/h2-7H,1H3,(H2,13,14,15) |
InChI Key |
HVYCTQBHHPAPCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3N=CN=C(N3N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-oxo-3-phenyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-benzylacetamide](/img/structure/B12211356.png)

![4-{[(2Z)-3-(3,4-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12211362.png)
![(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B12211376.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12211388.png)
![4-bromo-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B12211389.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12211395.png)
![N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B12211397.png)
![7-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12211399.png)
![4-{[(2Z)-3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/new.no-structure.jpg)

![2-({4-[(4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B12211406.png)
![(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12211416.png)
![2-[(tert-Butoxy)carbonyl]-2-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B12211421.png)
